![molecular formula C14H7ClN2O B2895645 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonitrile CAS No. 344276-72-8](/img/structure/B2895645.png)
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonitrile
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Overview
Description
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonitrile, also known as CB-13, is a novel synthetic compound with potential therapeutic applications. It is a member of the benzisoxazole family, which is a class of heterocyclic compounds that have been studied for their potential pharmacological activities. CB-13 has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer activities.
Scientific Research Applications
Structural and Spectroscopic Analysis
- Density Functional Theory (DFT) and Time-Dependent DFT Calculations : DFT and TD-DFT calculations have been used to determine the molecular structure and spectroscopic characteristics of related compounds. This includes analyses like NLO (Non-Linear Optical) properties, NBO (Natural Bond Orbital) analyses, and charge distributions (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photochemical Reactions
- Photochemistry of Isoxazolines : Studies have shown that compounds similar to 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonitrile participate in complex photochemical reactions, leading to the formation of various chemical structures and compounds (Giezendanner, Rosenkranz, Hansen, & Schmid, 1973).
Synthesis of Derivatives
- Synthesis of Selenolo and Selenazolo Triazines : Research has been conducted on the synthesis of selenophene and selenazole derivatives, which are structurally related to 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonitrile. These compounds have potential applications in various fields including pharmaceuticals (Perspicace, Thomae, Hamm, Hesse, Kirsch, & Seck, 2009).
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : Some derivatives of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonitrile have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in the development of new antibiotics and antifungal agents (Abdelghani, Said, Assy, & Hamid, 2017).
Luminescent Properties
- Luminescent Re(I) Triscarbonyl Complexes : Research into the luminescent properties of rhenium(I) carbonyl complexes, involving N-heterocyclic carbenes derived from compounds similar to 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonitrile, has revealed insights into their potential use in the development of new luminescent materials (Casson et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Performance : Derivatives have been studied for their effectiveness as corrosion inhibitors in certain environments, showing promising results in protecting metals like steel from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Mechanism of Action
Target of Action
For instance, SR-9009, a compound with a similar structure, is known to target Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 .
Mode of Action
For example, Pitolisant, a compound with a similar structure, acts as an antagonist/inverse agonist at the histamine H3 receptor .
Biochemical Pathways
For instance, a selenium-containing compound with a similar structure was found to modulate oxidative-nitrosative stress and inflammatory pathways .
Result of Action
A selenium-containing compound with a similar structure was found to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
properties
IUPAC Name |
3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZIEVMNQSVZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonitrile |
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